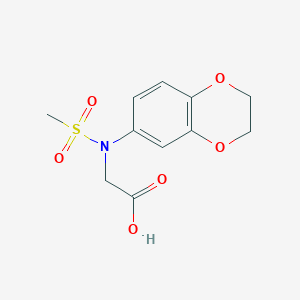

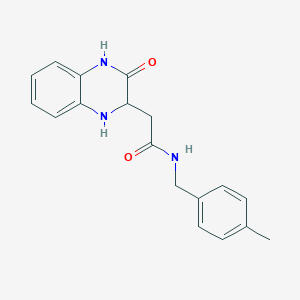

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C11H13NO6S and its molecular weight is 287.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Glycine Transporter-1 Inhibition

One significant area of research involves the synthesis and biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine for their potential to inhibit the Glycine Transporter-1 (GlyT-1). These studies focus on designing inhibitors that can modulate the glycine levels within the central nervous system, which is crucial for regulating neurotransmitter activities and has implications for treating neurological disorders. For instance, analogues such as those discussed by Cioffi et al. (2016) have demonstrated robust in vivo activity by significantly elevating extracellular glycine levels in the medial prefrontal cortex, highlighting their potential therapeutic benefits (Cioffi et al., 2016).

Aldose Reductase Inhibition

This compound and its analogues have also been explored for their aldose reductase inhibitory potential. Aldose reductase plays a crucial role in the polyol pathway, and its inhibition is a therapeutic target for managing diabetic complications. Mayfield and Deruiter (1987) have synthesized a series of compounds as analogues with increased lipophilic character to enhance aldose reductase inhibitory potential, showcasing the compound's relevance in diabetes research (Mayfield & Deruiter, 1987).

Neuroprotection and Receptor Antagonism

The research has also extended into neuroprotection, where related compounds demonstrate selective inhibition of receptors, contributing to the protection against cerebral ischemia. This is highlighted by the study of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog showing potent neuroprotective properties by inhibiting non-NMDA glutamate receptors, which could have implications for stroke and epilepsy treatment (Sheardown et al., 1990).

Cardiac Electrophysiological Activity

Moreover, N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural motifs with this compound, have been synthesized and evaluated for their cardiac electrophysiological activity, representing another vital area of application. These compounds have shown comparable potency to known class III agents, indicating potential uses in managing arrhythmias (Morgan et al., 1990).

Propiedades

IUPAC Name |

2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-19(15,16)12(7-11(13)14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBSGDBUIFKACF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide](/img/structure/B2925860.png)

![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2925863.png)

![isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2925865.png)

![Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2925868.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2925871.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)

![4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2925878.png)